![molecular formula C13H23NO3 B2394612 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)- CAS No. 934233-73-5](/img/structure/B2394612.png)
9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-” is a derivative of the azabicyclo[3.3.1]nonane class . It has a molecular formula of C13H23NO3 and a molecular weight of 241.32662 .
Synthesis Analysis
The synthesis of azabicyclo[3.3.1]nonane derivatives has been studied extensively . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . An attempt to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization has also been reported .Molecular Structure Analysis
The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been presented and their intermolecular interactions examined . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) belongs to a sterically unhindered and stable class of nitroxyl radicals. It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Azabicyclo[3.3.1]nonane derivatives are influenced by their structure and the presence of various functionalities . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Scientific Research Applications
Enantioselective Synthesis and Molecular Complexity
A study describes the enantioselective synthesis of a related compound, showcasing its potential for generating molecular complexity and its application in the development of tripeptides. This highlights the compound's role in synthesizing complex organic molecules with precise control over stereochemistry, which is crucial for drug design and synthesis (Garrido et al., 2013).
Rigid Dipeptide Mimetics
Another research focused on the stereocontrolled synthesis of all eight stereoisomers of a similar azabicyclo[4.3.0]nonane derivative, providing a foundation for rigid dipeptide mimetics. These mimetics are essential in studying the structure-activity relationships in peptide-based drug discovery, enabling the design of more effective therapeutic agents (Mulzer et al., 2000).
Constrained Peptidomimetics Synthesis
A related effort details the efficient synthesis of constrained peptidomimetic structures derived from pyroglutamic acid. Such scaffolds are invaluable in drug discovery for mimicking the structural features of peptides, thus aiding in the development of novel therapeutic compounds (Mandal et al., 2005).
Development of Nonchiral Pipecolic Acid Analogues
Research into the synthesis of conformationally restricted pipecolic acid analogues, including azabicyclo[3.1.1]heptane and azabicyclo[3.3.1]nonane derivatives, underscores the importance of these compounds in medicinal chemistry. These analogues serve as crucial intermediates for the development of drugs targeting neurological diseases and conditions (Radchenko et al., 2009).
Green Chemistry Approaches
A study demonstrates the synthesis of hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane via a green catalytic reaction, emphasizing the compound's role in eco-friendly synthetic processes. This approach aligns with the principles of green chemistry, aiming to reduce hazardous substances in the design, manufacture, and application of chemical products (Gao et al., 2007).
Mechanism of Action
Target of Action
It is known that the compound belongs to a class of molecules known as bicyclo[331]nonane derivatives . These molecules are known to interact with various targets depending on their specific functional groups .
Mode of Action
It is known that the compound’s structure allows it to form strong to weak hydrogen bonds, which can significantly impact its interaction with its targets .
Biochemical Pathways
It is known that the compound’s structure can significantly impact the crystal structures and intermolecular networks of the six-membered rings .
Pharmacokinetics
The compound’s molecular weight is 24133 , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
It is known that the compound’s structure can significantly impact its interaction with its targets, which can be influenced by environmental factors .
Future Directions
Properties
IUPAC Name |
tert-butyl (5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10?,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYYYZFCWRSSG-KPPDAEKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCCC1CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



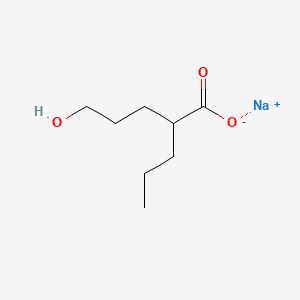

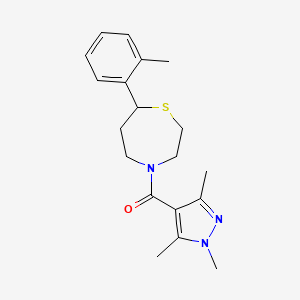
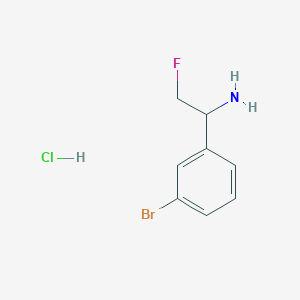
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2394543.png)
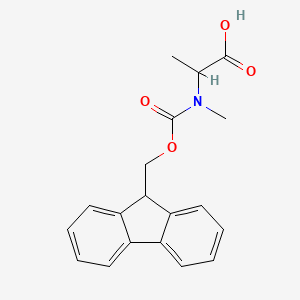
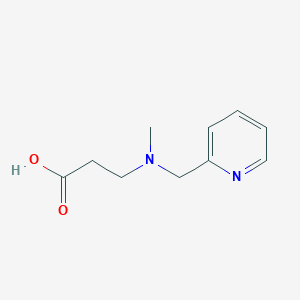
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)
![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
